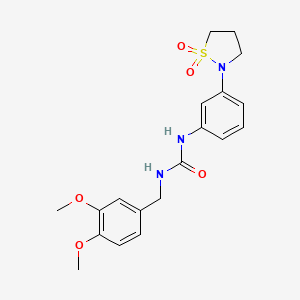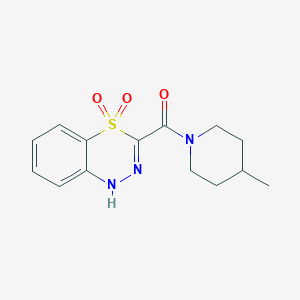![molecular formula C22H27N5O4S B2425065 4-[双(2-甲基丙基)磺酰胺]-N-(5-吡啶-2-基-1,3,4-恶二唑-2-基)苯甲酰胺 CAS No. 896676-69-0](/img/structure/B2425065.png)
4-[双(2-甲基丙基)磺酰胺]-N-(5-吡啶-2-基-1,3,4-恶二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H27N5O4S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
- 含吡啶和恶二唑的双(1,3,4-恶二唑)体系的合成和结构一直是研究的重点。例如,2,5-双[2-(4-叔丁基苯基)-1,3,4-恶二唑-5-基]吡啶 (PDPyDP) 已用于制造发光二极管 (LED) (Wang 等,2001)。
抗菌和抗癌特性
- 含 1,3,4-恶二唑和苯或吡啶的化合物在抗菌活性方面显示出潜力。一些化合物对枯草芽孢杆菌显示出较低的最小抑菌浓度,与氯霉素等标准药物相当 (P 等,2021)。
- 新型取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基]苯甲酰胺/苯磺酰胺已被合成并评估为抗炎和抗癌剂 (Gangapuram & Redda,2009)。
光学和电子特性
- 吡啶和恶二唑杂化物已合成用于 LED,证明了这些化合物在电子应用中的作用。例如,2,6-、3,5-和 2,4-双[2-(4-叔丁基苯基)-1,3,4-恶二唑-5-基]吡啶变体已因其发光效率而被研究 (Wang 等,2002)。
- 双-1,3,4-恶二唑,包括吡啶衍生物,因其强吸收和荧光发射特性而被研究,突出了它们在光电应用中的潜力 (Liu 等,2015)。
聚合物和材料科学
- 已开发出新型含 1,3,4-恶二唑和吡啶部分的聚酰亚胺,在从水溶液中去除重金属离子方面显示出前景。此应用展示了该化合物在环境和材料科学中的效用 (Mansoori & Ghanbari,2015)。
属性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4S/c1-15(2)13-27(14-16(3)4)32(29,30)18-10-8-17(9-11-18)20(28)24-22-26-25-21(31-22)19-7-5-6-12-23-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFDSSBCLLBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
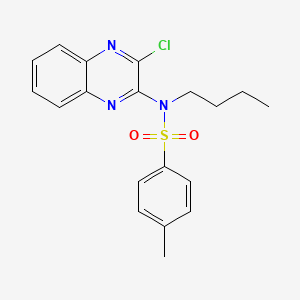
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
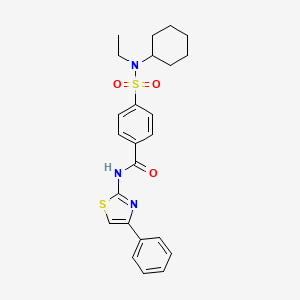
![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)
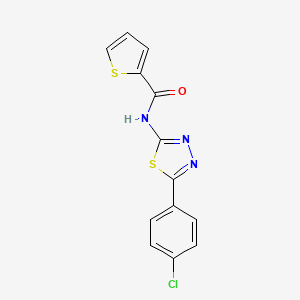
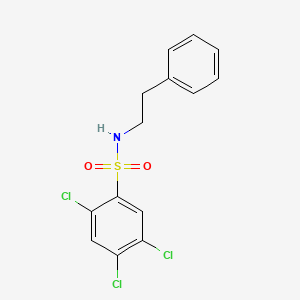
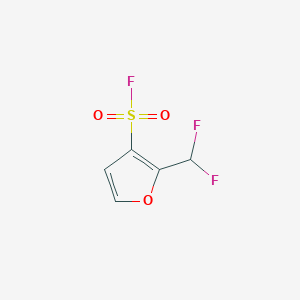
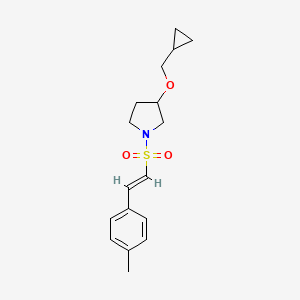
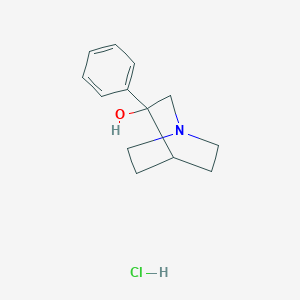
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)
